Digitoxigenin Bisdigitoxoside
Description
Structure
2D Structure
Properties
CAS No. |
16479-50-8 |
|---|---|
Molecular Formula |
C35H54O10 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
CERUVRSAHAFOLZ-OHASGAGQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |
Other CAS No. |
16479-50-8 |
Synonyms |
digitoxigenin-bis(digitoxoside) DT-BIS(DT) |
Origin of Product |
United States |
Historical Trajectories in Natural Product Research
Early Scientific Investigations of Digitalis Glycosides
The journey to identify and understand the active components of the foxglove plant (Digitalis purpurea) was a multi-century endeavor marked by key scientific milestones. Although the plant had been used in folk medicine for centuries, its systematic study began in the late 18th century. acs.orgresearchgate.net
William Withering, an English physician and botanist, is credited with the first systematic investigation into the therapeutic properties of the foxglove plant. bjcardio.co.uk In 1775, he began studying a local herbal remedy for dropsy (edema), correctly identifying foxglove as the active ingredient. acs.orgacs.org His 1785 publication, "An Account of the Foxglove and some of its Medical Uses," documented his clinical findings and brought the plant to the forefront of medicine, though the specific chemical constituents remained unknown. researchgate.netwikidoc.org
The 19th century saw the transition from using crude plant extracts to isolating the active principles. nih.gov This shift was pivotal for the standardization and scientific study of the plant's effects. A significant breakthrough occurred in 1868 when French pharmacist Claude-Adolphe Nativelle successfully isolated a purified, crystalline substance from foxglove which he named "digitaline". acs.orgwikipedia.orgwikipedia.org This achievement provided a more consistent and potent preparation for study and therapeutic use. wikipedia.org
Building on this work, the German pharmacologist Oswald Schmiedeberg, often regarded as a father of modern pharmacology, isolated the first pure cardiac glycoside in crystalline form from foxglove in 1875, which he named digitoxin (B75463). acs.orgwikidoc.orgwikipedia.org This marked a crucial step in moving from a plant-based remedy to a specific chemical entity. The isolation of pure digitoxin paved the way for more precise pharmacological and toxicological analyses. wikipedia.org
The quest to fully understand the molecule continued into the 20th century. The initial structural analysis of digitoxin was conducted by Adolf Otto Reinhold Windaus in 1925. wikidoc.orgwikipedia.org However, the complete and exact chemical structure, including the precise arrangement of the sugar groups attached to the steroid nucleus, was not fully elucidated until 1962. wikidoc.orgwikipedia.org During this period, research also expanded to other Digitalis species. In 1930, Sydney Smith isolated another important cardiac glycoside, digoxin (B3395198), from the woolly foxglove (Digitalis lanata), a species found to be more potent than Digitalis purpurea. bjcardio.co.ukacs.orgwikipedia.org
Table 1: Key Milestones in the Investigation of Digitalis Glycosides
| Year | Investigator(s) | Key Discovery/Publication | Significance |
| 1785 | William Withering | Publication of "An Account of the Foxglove". researchgate.net | First systematic clinical investigation of Digitalis. bjcardio.co.uk |
| 1868 | Claude-Adolphe Nativelle | Isolation of crystalline "digitaline". wikipedia.orgwikipedia.org | First isolation of a purified active compound from foxglove. acs.orguchceu.es |
| 1875 | Oswald Schmiedeberg | Isolation of pure crystalline digitoxin. acs.orgwikipedia.org | First pure glycoside isolated, enabling precise study. acs.org |
| 1925 | Adolf Otto Reinhold Windaus | First structural analysis of digitoxin. wikidoc.org | Initial steps toward understanding the molecule's chemical structure. wikipedia.org |
| 1930 | Sydney Smith | Isolation of digoxin from Digitalis lanata. acs.orgwikipedia.org | Discovery of another potent cardiac glycoside from a different Digitalis species. bjcardio.co.uk |
| 1962 | Researchers | Full structural elucidation of digitoxin. wikidoc.orgwikipedia.org | Complete determination of the chemical structure, including sugar moieties. |
Evolution of Scientific Understanding of Cardenolide Activity
The understanding of how Digitalis glycosides, a class of compounds known as cardenolides, exert their physiological effects evolved significantly over time. The term "cardiac glycoside" itself was first introduced by Gerhardt in 1852. bjcardio.co.uk
Initial theories on the mechanism of action were debated. Early in the 20th century, prominent figures like Arthur Cushny, Sir James Mackenzie, and Sir Thomas Lewis proposed that the primary effect of digitalis was on the heart's conducting tissues. bjcardio.co.uk In contrast, other researchers, supported by experiments on isolated frog hearts around 1900, argued that the main effect was an increase in the force of myocardial contraction (a positive inotropic effect). bjcardio.co.uk
A paradigm shift in the understanding of cardenolide activity occurred in 1953 with the discovery by H.J. Schatzmann. bjcardio.co.uk He demonstrated that cardiac glycosides inhibit the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across animal cell membranes. bjcardio.co.uknih.gov This inhibition is now recognized as the central mechanism of action for digitoxin and other cardenolides. bjcardio.co.ukwikipedia.org
More recently, the scientific understanding of cardenolides has expanded beyond pharmacology into the realm of chemical ecology. Cardenolides are now understood to have evolved in at least 12 plant families as a chemical defense mechanism against herbivores. biorxiv.orgwikipedia.org The potent toxicity of these compounds, stemming from their inhibition of the essential Na+/K+-ATPase enzyme, deters most insects and other animals from feeding on the plants. researchgate.net This has led to a co-evolutionary arms race, where some specialist herbivores have evolved resistance to these toxins, allowing them to feed on cardenolide-containing plants. wikipedia.org
Table 2: Evolution of Understanding Cardenolide Mechanism of Action
| Era | Prevailing Scientific Theory | Key Findings/Concepts |
| Early 20th Century | Debate between action on cardiac conduction vs. contractility. bjcardio.co.uk | Observations of slowed heart rate and increased force of contraction in physiological experiments. bjcardio.co.uk |
| Mid-20th Century | Discovery of the molecular target. bjcardio.co.uk | H.J. Schatzmann's 1953 discovery that cardiac glycosides inhibit the Na+/K+-ATPase pump. bjcardio.co.uknih.gov |
| Late 20th - Early 21st Century | Elucidation of the cellular cascade and ecological role. biorxiv.orgresearchgate.net | Understanding the link between pump inhibition, intracellular calcium, and contractility. Recognition of cardenolides as a key component of plant chemical defenses in co-evolution. wikipedia.org |
Biosynthetic Pathways and Regulation
The biosynthesis of digitoxin (B75463) is a multi-step process originating from steroid precursors within Digitalis species. The pathway involves a series of enzymatic conversions, including glycosylation steps that are critical for the formation of the final active compound.
Origin and Enzymatic Conversion in Digitalis Species
The journey to digitoxin begins with precursors derived from the steroid biosynthesis pathway. In Digitalis purpurea and Digitalis lanata, primary glycosides such as lanatoside (B1674450) A are synthesized first. These are then converted into secondary glycosides, like digitoxin, through enzymatic processes. frontiersin.orgresource.org This conversion often occurs post-harvest or when leaf tissue is damaged, which activates endogenous enzymes like glucosidases and esterases that cleave terminal glucose and acetyl groups. frontiersin.orgd-nb.info For instance, the enzyme digilanidase cleaves the terminal β-D-glucose from purpurea glycoside A to yield digitoxin. iarc.fr
The initial precursor for the cardenolide skeleton is cholesterol. mdpi.comvscht.cz A key rate-limiting step is the side-chain cleavage of sterols like cholesterol and campesterol (B1663852) to produce pregnenolone, a reaction catalyzed by a specific cytochrome P450 enzyme (P450scc). nih.gov Subsequent modifications lead to the formation of the cardenolide aglycone, digitoxigenin (B1670572). mdpi.comnih.gov
Precursor Incorporation and Metabolic Flux Analysis
Feeding experiments using labeled precursors have been instrumental in elucidating the biosynthetic pathway. Studies have shown that supplying Digitalis cultures with steroids like cholesterol and progesterone (B1679170) can enhance the production of cardiac glycosides. d-nb.infomdpi.comvscht.cz For example, adding progesterone to D. purpurea shoot cultures has been reported to increase digitoxin accumulation significantly. d-nb.info
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. creative-proteomics.comwikipedia.org By using isotopically labeled substrates, such as ¹³C-labeled glucose, MFA can trace the path of carbon atoms through the central metabolism and into secondary metabolite pathways like the one for digitoxin. wikipedia.orgplos.org This allows researchers to identify rate-limiting steps and metabolic bottlenecks, providing a quantitative understanding of how central metabolic fluxes are linked to the biosynthesis of complex natural products. wikipedia.orgmdpi.com While specific MFA studies detailing the entire digitoxin pathway are complex, the methodology is crucial for identifying engineering targets to redirect metabolic flow towards increased cardenolide synthesis. mdpi.com
| Precursor Fed to Digitalis Cultures | Observed Effect on Cardenolide Production | Reference |
| Cholesterol | Serves as a precursor for biosynthesis | mdpi.comvscht.cz |
| Progesterone | Enhanced accumulation of digitoxin | d-nb.infomdpi.com |
| 5β-pregnan-3,20-dione | Serves as a precursor for biosynthesis | mdpi.comvscht.cz |
| 3β-hydroxy-5β-pregnan-20-one | Serves as a precursor for biosynthesis | mdpi.comvscht.cz |
Glycosyltransferase Mechanisms in Digitoxose (B191001) Attachment
A defining feature of digitoxin is the trisaccharide chain of digitoxose sugars attached to the C-3 position of the digitoxigenin aglycone. thieme-connect.com This glycosylation is carried out by a series of specific glycosyltransferases (GTs). These enzymes catalyze the sequential transfer of digitoxose units from an activated sugar donor, UDP-α-D-digitoxose, to the aglycone and the growing sugar chain. mdpi.comnih.gov
The biosynthesis of the rare sugar TDP-L-digitoxose itself is a multi-step enzymatic process that begins with an activated glucose metabolite. nih.gov The attachment of the sugar chain is not merely a decorative step; it significantly influences the compound's pharmacological properties. daffodilvarsity.edu.bdrsc.org The number and type of sugar moieties can alter the binding affinity of the cardiac glycoside to its target, the Na+/K+-ATPase pump. rsc.orgnih.gov For example, digitoxigenin monodigitoxoside (with one sugar) and digitoxin (with three sugars) exhibit significantly higher binding affinities than the digitoxigenin aglycone alone. rsc.org
Role of Progesterone-5β-Reductase in Cardenolide Biosynthesis
Progesterone-5β-reductase (P5βR) is a key enzyme in the biosynthesis of 5β-cardenolides. nih.govscholarsresearchlibrary.com It belongs to the PRISE (progesterone 5β-reductase/iridoid synthase activity) family of enzymes. nih.govacs.org P5βR catalyzes the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione. nih.govnih.govacs.org This reaction is a crucial step, committing the steroid precursor to the 5β-series of cardenolides, which is characteristic of digitoxin and its relatives. nih.gov The expression of P5βR genes has been identified in Digitalis species, and its activity is directly linked to the production of these cardiac glycosides. nih.govscholarsresearchlibrary.com
Genetic and Metabolic Engineering Approaches for Biosynthesis Optimization
The low yield of digitoxin from natural plant sources has driven research into biotechnological methods to enhance its production. buffalo.edu Genetic and metabolic engineering offer promising strategies to overcome the limitations of conventional cultivation and extraction. mdpi.com
Targeting Metabolic Enzymes and Regulatory Elements
One primary strategy for boosting secondary metabolite production is to target the genes encoding key metabolic enzymes or regulatory factors. mdpi.com Overexpression of genes for rate-limiting enzymes or downregulation of competing pathways can redirect metabolic flow towards the desired product. mdpi.com
A successful example is the engineering of progesterone-5β-reductase. Introducing the gene for P5βR from Arabidopsis thaliana into Digitalis purpurea resulted in a two-fold and four-fold increase in the production of digoxin (B3395198) and digitoxin, respectively. mdpi.comvscht.cz Furthermore, advanced techniques like high-throughput RNA sequencing are being used to identify other crucial enzymes and non-coding RNAs that regulate the cardiac glycoside biosynthetic pathway, providing new targets for genetic manipulation. mdpi.com
Heterologous Expression Systems for Digitoxose Biosynthesis
Reconstituting complex plant biosynthetic pathways in microbial hosts is a cornerstone of synthetic biology. This approach, known as heterologous expression, offers the potential for scalable and controlled production of valuable compounds like digitoxin. mdpi.com The biosynthesis of the digitoxose sugar moiety has been a particular focus of these efforts. nih.gov
The entire biosynthetic gene cluster for TDP-L-digitoxose has been identified in bacteria like Streptomyces venezuelae (the jad genes). researchgate.net Researchers have successfully expressed combinations of these genes in host organisms like E. coli and yeast (Saccharomyces cerevisiae) to produce digitoxose and its derivatives. mdpi.comnih.govresearchgate.net These engineered microbes can then serve as platforms to produce novel glycosylated compounds by co-expressing the sugar pathway with specific glycosyltransferases and providing a suitable aglycone. researchgate.net While the complete heterologous production of digitoxin remains a significant challenge due to the complexity of the full pathway, these advances in engineering digitoxose biosynthesis represent a critical step toward that goal. nih.gov
Natural Accumulation and Environmental Modulators
The accumulation of digitoxin and its glycosidic precursors, such as digitoxigenin bis-digitoxoside, in plants of the Digitalis genus is a dynamic process, heavily influenced by a range of environmental and developmental factors. These compounds are secondary metabolites, and their production is not uniform, varying with the plant's response to its surrounding conditions. cam.ac.uk Primarily found in the leaves of Digitalis purpurea, digitoxin serves as a natural defense mechanism for the plant. cam.ac.ukmdpi.com Research has demonstrated that the concentration of these cardiac glycosides can be significantly modulated by external stimuli, including light, temperature, nutrient availability, and stress factors.
A variety of environmental conditions have been shown to influence the production of cardiac glycosides in Digitalis species. The manipulation of these factors in controlled settings, such as greenhouses or in vitro cultures, has been a key area of research to optimize the yield of these medicinally important compounds. mdpi.comresearchgate.net
Key Environmental Modulators:
Light: The quality of light plays a crucial role in regulating glycoside biosynthesis. Studies on Digitalis purpurea have shown that specific wavelengths of light can enhance accumulation. For instance, a combination of 80% blue light (peak intensity at 450 nm) and 20% red light (peak intensity at 650 nm) proved to be the most effective in increasing the levels of digitoxin and digoxin. mdpi.com
Temperature: Temperature fluctuations, particularly the application of stress in the form of cold shock, can significantly boost the production of cardiac glycosides. Research on Digitalis lanata cultivated at temperatures between 15–25 °C demonstrated that a cold shock markedly increased the production of digoxin, highlighting the role of temperature stress in secondary metabolite synthesis. mdpi.comresearchgate.net
Nutrient and Soil Composition: The mineral content and chemical properties of the soil directly impact cardenolide production. Studies on wild Digitalis obscura populations found negative correlations between the concentration of iron (Fe), manganese (Mn), or zinc (Zn) in leaves and the soil's pH and carbonate content. researchgate.net Specifically, cardenolide content in young leaves was positively correlated with Fe content but negatively correlated with Zn content. researchgate.net In mature leaves, a negative correlation was observed with Mn content. researchgate.net The supply of suitable carbohydrates like sucrose, glucose, and raffinose (B1225341) in vitro has also been shown to support higher accumulation of cardiac glycosides. mdpi.comvscht.cz
Elicitors: The application of chemical elicitors can trigger defense responses in the plant, leading to increased synthesis of secondary metabolites. Methyl jasmonate (MeJA), a well-known plant signaling molecule, has been shown to enhance the transcription of genes involved in the cardiac glycoside pathway, such as those for 3β-hydroxysteroid dehydrogenases (3β-HSDs), resulting in greater accumulation of the final compounds. plos.org
Plant Development: The concentration of cardenolides also varies with the developmental stage of the plant. For example, in D. lanata, the relative concentrations of different glycosides can change as the plant ages, with 18-month-old plants showing a higher percentage of lanatoside C and digoxin compared to 12-month-old plants. researchgate.net
The following tables summarize key research findings on the influence of these environmental modulators.
Table 1: Influence of Environmental Factors on Cardiac Glycoside Accumulation in Digitalis sp.
| Factor | Species | Effect | Finding | Citation |
|---|---|---|---|---|
| Light Quality | Digitalis purpurea | Increased Accumulation | A combination of 80% blue and 20% red light was most efficient for digitoxin and digoxin production. | mdpi.com |
| Temperature | Digitalis lanata | Increased Production | Cold shock significantly increased digoxin production. | mdpi.com |
| CO₂ Enrichment | Digitalis lanata | Increased Biomass & Cardenolides | Enrichment to 1000 ppm increased biomass and cardenolide content by about 60%. | researchgate.netnih.gov |
| Water Stress | Digitalis lanata | Decreased Accumulation | Reduced plant weight and the content of digoxin and digitoxigenin. | researchgate.netnih.gov |
| Soil Micronutrients | Digitalis obscura | Varied Correlation | Cardenolide content correlated positively with Iron (Fe) and negatively with Zinc (Zn) and Manganese (Mn) in leaves, depending on leaf age. | researchgate.net |
| Elicitors (MeJA) | Erysimum crepidifolium | Enhanced Transcription & Accumulation | MeJA treatment increased the transcription of key biosynthetic enzymes (3β-HSDs) and the accumulation of cardenolides. | plos.org |
Table 2: Detailed Research Findings on Cardenolide Modulation
| Study Focus | Species | Key Findings | Citation |
|---|---|---|---|
| Nutrient Supply (in vitro) | D. lanata, D. purpurea | Supplying suitable carbohydrates (sucrose, glucose, raffinose) and steroid precursors (cholesterol, progesterone) enhanced cardenolide accumulation. | mdpi.comvscht.cz |
| Soil Properties | Digitalis obscura | Leaf concentrations of Fe, Mn, and Zn were negatively correlated with soil pH and carbonate levels. | researchgate.net |
| Cultivation Conditions | Digitalis lanata | Optimal digoxin production was achieved with a combination of cold nights, normal soil (not milled), fertilizer use, and a sun screen. | researchgate.net |
| Plant Age | Digitalis lanata | Cardenolide concentration was higher in 12-month-old plants, but the proportion of lanatoside C and digoxin was greater in 18-month-old plants. | researchgate.net |
Chemical Synthesis and Analog Design
Total Synthesis Methodologies for Digitoxin (B75463) and Isomers
The total synthesis of digitoxin, a complex natural product featuring a steroidal aglycone and a trisaccharide moiety, presents significant chemical challenges. nih.gov Key difficulties include the stereocontrolled formation of the glycosidic linkages, particularly the 2-deoxy-β-glycosides, which lack a directing group at the C-2 position. nih.govacs.org Early syntheses were accomplished by researchers like Wiesner, using a carbohydrate-based approach, and McDonald, who employed a de novo strategy starting from TMS-acetylene. nih.gov
More recent approaches have focused on improving efficiency and stereocontrol. A notable de novo synthesis by the O'Doherty group builds the trisaccharide unit and attaches it to the digitoxigenin (B1670572) aglycone. nih.govacs.orgnih.gov This method commences with digitoxigenin and a chiral pyranone, reaching the final digitoxin molecule in 15 steps. nih.govacs.org This convergent synthesis is considered highly efficient and stereocontrolled. acs.org An enantioselective total synthesis of the aglycone, (+)-digitoxigenin, has also been achieved, utilizing a catalytic asymmetric intramolecular cyclopropanation as a key step, which could enable the preparation of novel derivatives for structure-activity relationship (SAR) studies. davidmoore.org.uk
The creation of the β-linked 2-deoxyglycoside bond is a formidable challenge in carbohydrate chemistry. acs.orgresearchgate.net The absence of a participating functional group at the C-2 position of the digitoxose (B191001) sugar complicates the control of anomeric stereochemistry, often leading to mixtures of α- and β-anomers. acs.orgnih.gov
Several innovative strategies have been developed to overcome this hurdle:
Palladium-Catalyzed Glycosylation : The O'Doherty group has pioneered a de novo approach using a palladium-catalyzed glycosylation reaction with pyranone donors. nih.govacs.orgnih.gov This method allows for the iterative and stereoselective addition of sugar units to form the β-1,4-linked trisaccharide of digitoxin. acs.org The reaction proceeds with high diastereoselectivity, yielding the desired β-glycoside as a single diastereomer. acs.org
Gold(I)-Catalyzed Glycosylation : An efficient assembly of digitoxin has been achieved using a gold(I)-catalyzed glycosylation protocol. acs.orgnih.govacs.org This method employs stable glycosyl o-alkynylbenzoate donors, which are activated by a catalytic amount of a gold complex (e.g., Ph3PAuOTf) to afford β-digitoxosides in excellent yields and with high β-selectivity. acs.orgnih.gov This strategy is particularly advantageous for synthesizing molecules with acid-labile 2-deoxysugar linkages. acs.orgnih.gov
Rhenium(V)-Catalyzed Glycosylation : A mild and atom-economic method for the stereoselective synthesis of β-d-digitoxosides from 6-deoxy-d-allals has been developed using a rhenium(V) catalyst. acs.org The β-selectivity is thought to arise because the formation of the corresponding α-digitoxoside is disfavored due to 1,3-diaxial interactions. acs.org
Glycosyl Iodide Intermediates : An efficient one-pot strategy for the stereoselective synthesis of β-linked 2,6-dideoxyglycosides involves the use of glycosyl iodide intermediates. tandfonline.com Promoted by silver nitrate, this reaction provides the corresponding glycosides with a strong preference for the β-configuration. tandfonline.com
Regioselectivity—the ability to glycosylate a specific hydroxyl group among several available ones—is another critical aspect of synthesizing digitoxin analogs. The Taylor group has demonstrated a catalyst-controlled regioselective glycosylation of the digitoxin natural product itself, which has five free hydroxyl groups. acs.orgnih.gov
Using a diarylborinic acid-derived catalyst, specifically 2-aminoethyldiphenylborinate, they achieved selective glycosylation on the digitoxose sugar moiety. acs.orgresearchgate.netnih.gov This organoboron catalysis method provides a non-biocatalytic route to access the glycosylation patterns found in the purpurea glycoside subclass of natural products. acs.orgnih.gov The catalyst is believed to selectively activate the equatorial hydroxyl group of cis-1,2-diol motifs within the carbohydrate substrate, directing the incoming glycosyl donor to the desired position. researchgate.net This method tolerates variations in the glycosyl donor, enabling the synthesis of novel cardiac glycoside analogs from readily available starting materials. acs.orgnih.gov
| Catalyst System | Substrate | Regioselectivity | Key Finding |
| Diarylborinic acid / Ag₂O | Digitoxin | Selective glycosylation at one of five OH groups. acs.orgnih.gov | First non-biocatalytic method for achieving the purpurea glycosylation pattern from digitoxin. acs.org |
| Imidazole-containing boronic acid / Ag₂O | Partially protected glycosyl acceptors | High regioselectivity for 3-O-glycosylation in acceptors with cis-vicinal diols. sci-hub.se | Catalyst activates cis-vicinal diols in the acceptor for regioselective Koenigs–Knorr-type glycosylation. sci-hub.se |
This table summarizes catalyst systems for regioselective glycosylation.
De novo synthesis, which builds complex molecules from simple, achiral precursors rather than modifying existing carbohydrates, offers great flexibility. The O'Doherty group's synthesis of digitoxin is a prime example of this strategy. nih.govacs.orgnih.gov
The synthesis begins with achiral 2-acylfuran and iteratively applies a sequence of key reactions:
Palladium-catalyzed glycosylation : A pyranone is coupled with an alcohol (like benzyl (B1604629) alcohol or the digitoxigenin aglycone) to form a β-glycoside. acs.orgnih.govnih.gov
Luche reduction : The ketone in the newly formed pyranone is reduced to an allylic alcohol. acs.orgnih.govnih.gov
Reductive 1,3-transposition : The allylic alcohol is rearranged to form an olefin. nih.govacs.org
Diastereoselective dihydroxylation : The double bond is dihydroxylated to install the C-3 and C-4 hydroxyl groups with specific stereochemistry. acs.orgnih.govacs.org
Regioselective protection : One of the newly installed hydroxyl groups is selectively protected, preparing the molecule for the next glycosylation cycle. nih.govacs.org
This iterative process was used to construct the full trisaccharide of digitoxin, demonstrating a highly controlled and flexible route to a challenging 2-deoxy-β-glycoside-containing natural product. nih.govacs.orgnih.gov The Rhee group has also developed a de novo glycosylation strategy that has been applied to the synthesis of the digitoxin trisaccharide. mdpi.com
Catalyst-Controlled Regioselective Glycosylation of Digitoxin Core Structures
Semisynthesis and Derivatization Studies
Semisynthesis, which involves the chemical modification of the naturally isolated digitoxin, is a powerful tool for creating novel derivatives and exploring structure-activity relationships.
To investigate how the length of the oligosaccharide chain affects biological activity, researchers have synthesized digitoxin derivatives with one, two, or three digitoxose units. nih.govnih.gov The O'Doherty and Langenhan groups generated a series of these compounds starting from digitoxigenin. acs.orgnih.govnih.gov
The synthetic approach mirrored the iterative strategy used in the total synthesis. acs.orgnih.gov
Monosaccharide Synthesis : Digitoxigenin was glycosylated with a pyranone donor using palladium catalysis, followed by reduction and dihydroxylation steps to yield the digitoxigenin monodigitoxoside. acs.orgnih.gov
Disaccharide and Trisaccharide Synthesis : To extend the chain, the terminal diol of a sugar unit was regioselectively protected to free up a single hydroxyl group. nih.gov This alcohol then served as the acceptor for the next palladium-catalyzed glycosylation, and the reaction sequence was repeated to build the di- and trisaccharide chains. nih.gov Finally, deprotection of acetate (B1210297) groups yielded the target molecules. acs.orgnih.gov
These studies found that the mono-O-digitoxoside was generally a more potent inhibitor of tumor cell growth than the corresponding di- or tri-O-digitoxosides, highlighting the critical role of the carbohydrate moiety. nih.gov
| Derivative | Synthetic Approach | Key Intermediate |
| Monodigitoxoside | Pd-catalyzed glycosylation of digitoxigenin. acs.org | Pyranone donor 8a . acs.org |
| Didigitoxoside | Iterative Pd-catalyzed glycosylation. acs.orgnih.gov | Regioselectively protected monosaccharide 12 . nih.gov |
| Tridigitoxoside (Digitoxin) | Iterative Pd-catalyzed glycosylation. acs.orgnih.gov | Regioselectively protected disaccharide 16 . nih.gov |
This table outlines the synthesis of digitoxin O-glycoside derivatives.
The introduction of amino groups into the sugar moieties of digitoxin can significantly alter its biological properties and provide a chemical handle for conjugation.
A diversified synthesis of 3-aminosugar analogues of both digitoxin and digoxin (B3395198) has been accomplished using a highly efficient gold-catalyzed glycosylation with alkynylbenzoate 3-aminoglycosides as donors. rsc.orgrsc.org This strategy enabled the construction of a small library of cardioactive steroid analogues with varied 3-aminosugar scaffolds. rsc.org Another study systematically prepared a series of digitoxigenin neoglycosides bearing an amino group at different positions on the sugar ring (xylose or glucose) to investigate the impact of the amine's location on anticancer activity. nih.gov This work revealed that C3'-amino substitution on a xylose ring led to the most significant improvements in potency. nih.gov
Glycoconjugates have also been prepared for other applications. For instance, digitoxin-phospholipid conjugates have been synthesized for use in liposome (B1194612) immunoassays. nih.gov This was achieved by periodate (B1199274) cleavage of the terminal digitoxose ring, followed by linking to the phospholipid through a carboxymethyl oxime functionality, a method that provides improved yields of purified products. nih.gov
Modifications of the Saccharide Moiety and Aglycone
The chemical structure of digitoxin, composed of a steroid aglycone (digitoxigenin) linked to a trisaccharide chain, offers multiple sites for synthetic modification. britannica.comnih.gov Research into the design of digitoxin analogs has largely concentrated on altering either the saccharide moiety or the aglycone core to investigate and modify the molecule's biological activities. nih.govresearchgate.net These structural modifications have been shown to significantly influence the compound's pharmacological profile. nih.govacs.org
Modifications of the Saccharide Moiety
The trisaccharide portion of digitoxin is crucial for its activity, and modifications to this part of the molecule have been a primary focus of analog design. nih.govresearchgate.net The nature, length, and stereochemistry of the sugar chain significantly affect the molecule's properties. acs.orgmdpi.com
Research has shown that the length of the sugar chain is a critical determinant of activity. acs.org A general trend observed is that a decrease in the number of sugar units can lead to an increase in potency, with the following sequence often noted: monosaccharide-aglycone > disaccharide-aglycone > trisaccharide-aglycone >> aglycone. mdpi.com For instance, studies on analogs with varying sugar lengths demonstrated an inverse correlation between the length of the oligosaccharide and certain biological activities; as the sugar chain lengthened, the compound became less effective. acs.org
The stereochemistry and type of sugar are also pivotal. acs.orgnih.gov Synthetic strategies have been developed to replace the natural D-digitoxose sugars with other saccharides. nih.gov A de novo asymmetric approach has been used to create a diverse array of monosaccharide analogs. nih.gov Studies comparing these analogs revealed that those containing l-sugars, such as α-l-rhamnose and α-l-amicetose, exhibited enhanced activity profiles compared to their D-sugar diastereomers and the parent compound, digitoxin. acs.orgnih.gov
| Modification Type | Specific Analog/Change | Key Research Finding | Reference |
|---|---|---|---|
| Sugar Chain Length | Monosaccharide vs. Trisaccharide | Monosaccharide analogs often show higher potency than the natural trisaccharide. | mdpi.com |
| Sugar Chain Length | α-l-Rhamnose and α-l-Amicetose series (mono-, di-, tri-saccharides) | An inverse correlation was observed between sugar chain length and activity; the monosaccharide was the most potent in the series. | acs.org |
| Sugar Stereochemistry | α-l-rhamnose analog | Showed excellent selectivity and activity in studies, with greater potency in apoptosis induction than digitoxin. | nih.gov |
| Sugar Stereochemistry | α-l-amicetose analog | Demonstrated improved activity and selectivity compared to digitoxin. | nih.gov |
| Sugar Stereochemistry | β-d-digitoxose monosaccharide analog | Exhibited excellent selectivity and activity. | nih.gov |
Synthetic access to these varied carbohydrate structures has been achieved through several advanced chemical methods. Palladium-catalyzed glycosylation, for example, has been employed to modify the glycosidic linkage, creating novel O-glycoside analogs. nih.govacs.org Other techniques include MeON-neoglycosylation for glycorandomization and catalyst-controlled regioselective glycosylation, which allows for the selective addition of sugar units to one of the five hydroxyl groups on the digitoxin molecule. nih.govresearchgate.netacs.org
Modifications of the Aglycone
The steroidal aglycone, digitoxigenin, is considered the core pharmacophore, but its structure has also been a target for synthetic modification to create novel analogs. nih.govacs.org Changes to the steroid nucleus and the lactone ring at the C17 position have been explored.
Modifications at the C14 position of the steroid core have been investigated. The natural 14β-hydroxy group is considered important for binding to its biological targets. mdpi.com The synthesis of 14β-methoxy derivatives of digitoxigenin was reported, where the hydrogen-donating hydroxyl group was replaced by a bulkier, non-donating methoxy (B1213986) group. These analogs showed a considerably reduced binding affinity for Na+,K+-ATPase, suggesting that the digitalis receptor does not permit a bulky substituent in the 14β region. mdpi.com
The C16 position of the related cardenolide gitoxigenin (B107731) has also been a site for modification. The introduction of various ester groups has been shown to significantly impact activity.
| Modification Site | Group Introduced | Effect on Na+,K+-ATPase Inhibitory Activity | Reference |
|---|---|---|---|
| C14 (Digitoxigenin) | -OCH₃ (Methoxy) | Considerably reduced binding affinity compared to the parent -OH compound. | mdpi.com |
| C16 (Gitoxigenin) | -OCHO (Formate) | Increased activity approximately 30-fold. | nih.gov |
| C16 (Gitoxigenin) | -OCOCH₃ (Acetate) | Increased activity 9 to 12-fold. | nih.gov |
| C16 (Gitoxigenin) | -OCOOCH₃ (Methoxycarbonate) | Decreased activity by about two-thirds. | nih.gov |
Furthermore, the butenolide lactone ring at the C17 position has been altered. For example, new digoxin derivatives have been synthesized featuring a γ-benzylidene group substituted on the lactone ring. nih.gov Total synthesis strategies have also involved the conversion of a 17-furyl group into the characteristic butenolide ring as a final step in constructing the aglycone. cdnsciencepub.com These studies highlight that while the trisaccharide offers a wide range of possibilities for analog development, the aglycone itself provides additional strategic positions for chemical modification.
Molecular and Cellular Mechanisms of Action in Vitro Studies
Interaction with Na+/K+-ATPase and Ion Homeostasis Perturbations
Digitoxin (B75463), a well-known cardiac glycoside, exerts its primary effect by interacting with the Na+/K+-ATPase enzyme, a transmembrane protein essential for maintaining electrochemical gradients in eukaryotic cells. nih.govresearchgate.net This interaction leads to the inhibition of the pump's activity, instigating a cascade of ionic and cellular events. drugbank.comnih.gov
The binding affinity of digitoxin to the Na+/K+-ATPase has been characterized in various in vitro systems. Studies using human Na+/K+-ATPase isoforms (α1β1, α2β1, and α3β1) expressed in yeast have assessed these affinities through competitive binding assays with [3H]-ouabain. nih.gov One study found that in the absence of potassium (K+), digitoxin did not show a specific affinity for any of the three isoforms. nih.gov However, another analysis reported that digitalis glycosides like digitoxin exhibit moderate but significant selectivity, with up to a 4-fold preference for the α2 and α3 isoforms over the α1 isoform. researchgate.net The sugar moiety of the glycoside is believed to be the determinant of this isoform selectivity. researchgate.net The presence of K+ is known to decrease the binding affinity of all cardiac glycosides to the Na+/K+-ATPase. nih.gov
The inhibition kinetics reveal an uncompetitive mode of interaction for related cardiac glycosides, which involves a reduction in both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). tandfonline.comnih.govresearchgate.net This suggests that the inhibitor binds to the enzyme-substrate complex. researchgate.net The inhibitory effect is dose-dependent, and analysis of the Hill coefficient suggests a cooperative binding of inhibitors to the enzyme. tandfonline.comnih.gov
Table 1: Binding and Inhibition Data for Digitoxin This table is interactive. You can sort and filter the data.
| Parameter | Value | Target System | Comments | Source |
|---|---|---|---|---|
| EC50 | 0.78 µM | Na+/K+-ATPase | Effective concentration for 50% inhibition. | biocrick.com |
| KD (α1β1) | No significant isoform specificity noted | Human Na+,K+-ATPase | Assessed in the absence of K+. | nih.gov |
| KD (α2β1) | No significant isoform specificity noted | Human Na+,K+-ATPase | Assessed in the absence of K+. | nih.gov |
| KD (α3β1) | No significant isoform specificity noted | Human Na+,K+-ATPase | Assessed in the absence of K+. | nih.gov |
| Selectivity | α2 ≈ α3 > α1 | Human Na,K-ATPase isoforms | Moderate selectivity (up to 4-fold) for α2/α3 over α1. | researchgate.net |
| Inhibition Mode | Uncompetitive | Na+/K+-ATPase | Based on studies of related glycosides (digoxin, gitoxin). Characterized by a decrease in Vmax and Km. | tandfonline.comnih.govresearchgate.net |
The inhibition of the Na+/K+-ATPase by digitoxin directly disrupts cellular ion homeostasis. drugbank.com The primary consequence is an elevation of the intracellular sodium (Na+) concentration, as the pump's ability to extrude Na+ is compromised. researchgate.netdrugbank.com This leads to a corresponding decrease in the intracellular potassium (K+) level. researchgate.net
The increase in intracellular Na+ alters the electrochemical gradient across the cell membrane, which in turn affects the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). droracle.ai The reduced Na+ gradient diminishes the driving force for the NCX to extrude calcium (Ca2+) from the cell. droracle.ai This results in an accumulation of intracellular Ca2+, a key event that underlies many of the downstream cellular effects of digitoxin. nih.govdrugbank.comnih.gov This sustained increase in intracellular Ca2+ can trigger various signaling pathways, including those leading to apoptosis. nih.gov
Impact on Cellular Signaling Pathways
Beyond its immediate effects on ion concentrations, digitoxin influences several critical intracellular signaling pathways. These pathways are involved in cellular metabolism, programmed cell death, and cytoskeletal integrity.
Recent studies have identified a novel mechanism of action for digitoxin involving the activation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmdpi.com At low concentrations, digitoxin can induce signaling through the α1 subunit of the Na+/K+-ATPase, which leads to the phosphorylation and activation of AMPK. nih.gov This activation is a sustained process under continuous digitoxin exposure. nih.gov The activation of AMPK is a key step in how digitoxin can induce autophagy, a cellular process for degrading and recycling cellular components, which has been shown to be a mechanism for inhibiting human cytomegalovirus (HCMV) replication. nih.gov
Digitoxin and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cell lines, particularly cancer cells. nih.gov The mechanism for this induction is primarily through the intrinsic pathway of apoptosis, which is mediated by caspases. nih.govnih.gov Specifically, research has demonstrated that digitoxin predominantly activates caspase-9. nih.govresearchgate.net In studies using non-small cell lung cancer cells (NCI-H460), treatment with digitoxin led to significant activation of caspase-9, while the activity of caspase-8, an initiator caspase of the extrinsic pathway, remained largely unchanged. nih.gov The cleavage and activation of caspase-9 are critical steps that initiate a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis. nih.govbiocrick.com This pro-apoptotic effect can be triggered by sustained increases in intracellular calcium levels. nih.gov
In addition to its other cellular targets, digitoxin has been found to affect the cytoskeleton by modulating microtubule dynamics. biocrick.com Research indicates that digitoxin can suppress the formation of microtubules. biocrick.com This effect is achieved by decreasing the levels of α-tubulin, a key protein subunit of microtubules. biocrick.com By inhibiting microtubule polymerization, digitoxin can induce cell cycle arrest, particularly at the G2/M phase. biocrick.com The stability and dynamics of microtubules are crucial for a variety of cellular processes, and their disruption represents another facet of digitoxin's cellular activity. nih.govnih.gov
Impact on Cellular Signaling Pathways
Inhibition of DNA Topoisomerase Activity (e.g., Topoisomerase II)
Digitoxin has been shown to interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during various cellular processes. us.es Specifically, in vitro experiments have demonstrated that digitoxin can induce DNA-topoisomerase II cleavable complexes at concentrations comparable to those found in the plasma of cardiac patients. researchgate.net For instance, at a concentration of 30 nM, digitoxin was observed to induce levels of these complexes similar to etoposide (B1684455), a well-known topoisomerase II poison used in chemotherapy. researchgate.netbiocrick.com However, it is noteworthy that while short-term exposure (30 minutes) to digitoxin resulted in a statistically significant increase in these complexes, they were no longer detectable after 24 hours of exposure. researchgate.net
Interestingly, the interaction of digitoxin with topoisomerase II may be complex and context-dependent. Some studies suggest that by increasing intracellular calcium, which is known to inhibit the catalytic activity of topoisomerase II, digitoxin might antagonize the effects of topoisomerase II poisons. us.es This was observed in K562 leukemia cells, where digitoxin at therapeutic concentrations reduced the formation of cleavable complexes induced by etoposide and idarubicin. us.es
Influence on Cell Cycle Progression (e.g., G2/M arrest)
A significant mechanism through which digitoxin and its analogs exert their anti-proliferative effects is by inducing cell cycle arrest, particularly at the G2/M checkpoint. biocrick.commdpi.com This has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells (NCI-H460 and H1975) and cervical cancer cells. researchgate.netbiocrick.comglpbio.com Mechanistically, digitoxin can cause DNA double-strand breaks, which in turn activates the ATM/ATR-CHK1/CHK2-Cdc25C signaling pathway, leading to G2/M arrest. researchgate.netresearchgate.net
Further investigations into the molecular players involved have revealed that treatment with digitoxin and its synthetic analog, D6-MA, leads to the downregulation of key G2/M regulatory proteins such as cyclin B1, cdc2, and survivin. mdpi.com The cyclin B1/cdc2 complex is essential for the progression of the cell cycle through the G2/M phase. mdpi.com Additionally, a dose-dependent downregulation of p53, p21, and checkpoint kinases Chk1 and Chk2 has been reported, suggesting a p53-independent mechanism of cell cycle arrest in some contexts. mdpi.com
Effects on Estrogen Receptor-Mediated Pathways in Cellular Models
The influence of cardiac glycosides on estrogen receptor (ER) signaling pathways has emerged as an area of interest. Digoxin (B3395198), a closely related cardiac glycoside, has been identified as a phytoestrogen that can bind to estrogen receptors. nih.gov This interaction can lead to estrogenic effects, such as gynecomastia, and has been associated with an increased incidence of estrogen-sensitive cancers like breast and uterine cancer in women using the drug. nih.gov
While direct studies on digitoxin digitoxoside's interaction with ER are less prevalent, the known estrogenic activity of digoxin suggests a potential for similar effects. nih.gov It is hypothesized that these compounds may act as estrogen receptor agonists, stimulating the proliferation of ductal and/or acinar cells. nih.govscbt.com This is particularly relevant for postmenopausal patients who may be on aromatase inhibitors, which block estrogen production but leave the estrogen receptors susceptible to activation by estrogen-mimicking drugs. nih.gov The activation of G protein-coupled estrogen receptor (GPER) by estrogen and other ligands can trigger multiple downstream signaling cascades, including the ERK and PI3K/AKT pathways. mdpi.com
Regulation of Reactive Oxygen Species (ROS) Production
Cardiac glycosides, including digitoxin, can modulate the production of reactive oxygen species (ROS), which are key signaling molecules involved in various cellular processes, including apoptosis. mdpi.com Studies have shown that treatment with cardiac glycosides can lead to an increase in ROS production. nih.govmdpi.compharmacompass.com This increase in ROS can be a critical factor in the anti-cancer activity of these compounds. nih.gov For instance, the cytotoxic effects of digoxin in certain cancer cells can be significantly diminished by the use of ROS scavengers. mdpi.com
The structural components of the cardiac glycoside may play a role in ROS generation, with some evidence suggesting that the sugar moiety might be more influential than the steroid core in this process. nih.gov The induction of ROS by these compounds can contribute to DNA damage, further linking this mechanism to their effects on cell cycle and apoptosis. nih.gov In the context of liver injury models, digoxin has been shown to reduce oxidative stress by maintaining cellular redox homeostasis. wjgnet.com
Structure-Activity Relationships at the Molecular and Cellular Level
The biological activity of digitoxin and its derivatives is intricately linked to their chemical structure, with both the sugar chain and the aglycone core playing crucial roles. nih.govacs.orgmdpi.com
The length of the oligosaccharide chain attached to the digitoxigenin (B1670572) core is a significant determinant of cellular cytotoxicity. nih.govnih.govresearchgate.net Studies comparing mono-, di-, and tri-O-digitoxoside derivatives of digitoxin have consistently shown that cytotoxicity is inversely correlated with the length of the sugar chain. nih.govresearchgate.net In other words, compounds with shorter sugar chains tend to be more potent in inhibiting cancer cell growth. nih.gov
This chain length-dependent cytotoxicity has been observed across various human cancer cell lines, including ovarian adenocarcinoma (SK-OV-3), non-small cell lung carcinoma (NCI-H460), and intestinal epithelial cancer (HT-29) cells. nih.govresearchgate.net Both natural O-glycosides and synthetic MeON-neoglycosides exhibit this comparable oligosaccharide chain length-dependent activity. nih.govnih.govresearchgate.net Further investigation revealed that for both classes of compounds, the pro-apoptotic activity in NCI-H460 cells is also inversely correlated with the oligosaccharide chain length. nih.gov
Table 1: Impact of Oligosaccharide Chain Length on Cytotoxicity
| Compound Class | Number of Sugar Units | General Cytotoxicity Trend | Reference |
|---|---|---|---|
| O-Digitoxosides | 1, 2, 3 | Cytotoxicity decreases with increasing chain length. | nih.gov, researchgate.net |
| MeON-Digitoxosides | 1, 2, 3 | Cytotoxicity decreases with increasing chain length. | nih.gov, researchgate.net |
Modifications to the aglycone, or steroid core, of digitoxin also significantly impact its cellular interactions and biological activity. pnas.org The aglycone itself is considered a critical component for both the cardiotoxic and anticancer activities of the molecule. phcogrev.comlookchem.com
Studies involving the glycorandomization of digitoxin, a process that attaches a variety of sugars to the aglycone, have led to the discovery of analogs with enhanced potency and tumor specificity. pnas.org This suggests that the nature of the sugar attached to the steroid core can dramatically alter the compound's biological profile. acs.org For example, the stereochemistry of the sugar is crucial, with L-sugar-containing cardiac glycosides showing improved activity in some contexts. acs.orgmdpi.comlookchem.com
Furthermore, the aglycone itself can have distinct mechanisms of action compared to its glycosylated counterparts. For instance, digoxigenin (B1670575), the aglycone of digoxin, may exert its antitumor activity through different pathways, potentially by targeting histone deacetylases (HDACs) and PI3K, which are not the primary targets of the intact glycoside. mdpi.com This highlights the importance of the aglycone structure in determining the specific cellular pathways that are modulated. mdpi.com
Advanced Analytical Methodologies for Research
Chromatographic Separations of Digitoxin (B75463) and Metabolites
Chromatography is a cornerstone for the analysis of digitoxin, its digitoxosides, and other metabolites, enabling their separation from complex matrices and from each other. Various chromatographic techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a well-established and robust method for the accurate quantification of digitoxin and its related compounds in pharmaceutical formulations and biological fluids. ijpsjournal.com Reversed-phase HPLC is the most common approach, typically utilizing a C18 stationary phase. The separation is achieved using a mobile phase often consisting of a mixture of acetonitrile (B52724) and water, with the pH adjusted by buffers to ensure analyte stability and optimal retention. ijpsjournal.com UV detection is frequently employed, with a wavelength set around 220 nm. ubc.ca
The validation of HPLC methods is crucial to ensure their accuracy, precision, and reliability. ijpsjournal.com Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC method for digoxin (B3395198), a closely related glycoside, demonstrated linearity in the range of 10-50 μg/ml with a regression coefficient of 0.995. cabidigitallibrary.org The LOD and LOQ were found to be 0.232 μg/ml and 0.703 μg/ml, respectively. cabidigitallibrary.org Such validated methods are essential for quality control and stability studies of digitoxin-containing products. ubc.ca
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Digitoxin and metabolites | 10-micron bonded octadecyl phase | Acetonitrile-water and acetonitrile-methanol-water mixtures | UV | nih.gov |
| Digoxin | Symmetry C18, 3.5 μm, 75 mm x 4.6 mm | Water:Acetonitrile (72:28 v/v) | UV at 220 nm | researchgate.net |
| Digoxin | Symmetry C18, 5 µm, 150 x 4.6 mm | Acetonitrile:Water (28:72 v/v) | UV at 220 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. These characteristics make UPLC particularly well-suited for the analysis of complex mixtures, such as those containing digitoxin and its various metabolites.
UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and specific quantification. For example, a UPLC-MS/MS method developed for the analysis of digoxin and metildigoxin (B1676497) in whole blood utilized an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) with a mobile phase of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) (70:30). nih.gov This method achieved a rapid total run time of 1.5 minutes. nih.gov Similar methodologies can be applied for the sensitive determination of digitoxin and its metabolites, such as digitoxigenin-bisdigitoxose and digitoxigenin-monodigitoxose, in biological samples. acs.org
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and profiling of digitoxin and its metabolites. It is a relatively simple, cost-effective, and rapid method for separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. uni.edu
Various solvent systems have been investigated to achieve effective separation of digitoxin from its aglycone, digitoxigenin (B1670572), and other related cardiac glycosides. uni.edu One effective mobile phase for the HPTLC (High-Performance Thin-Layer Chromatography) separation of digitoxin from Digitalis purpurea extract is a mixture of ethyl acetate (B1210297), methanol (B129727), and water in a ratio of 8.0:1.5:1.0 (v/v/v), which yields a well-resolved band for digitoxin with an Rf value of 0.65. medipol.edu.tr Another study found that a solvent system of ethyl acetate and methanol (4:1) could successfully separate digoxin and its aglycone. uni.edu Visualization of the separated spots is typically achieved by spraying with reagents like meta-dinitrobenzene and sodium hydroxide. uni.edu
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the analyte. This makes it particularly useful for the preparative isolation of natural products like digitoxin from plant extracts. Rotation Locular Counter-Current Chromatography (RLCCC) is a type of CCC that has been successfully employed for the isolation of cardenolides. tandfonline.comnih.gov
For instance, cardenolides from a Brazilian cultivar of Digitalis lanata were isolated using RLCCC with a dichloromethane-methanol-water (5:6:4, v/v) solvent system. nih.gov This technique has also been used in the isolation of other cardiac glycosides, highlighting its utility in obtaining pure compounds for further structural and biological studies. tandfonline.com The instrumental setup for RLCCC typically includes a delivery pump, a UV-VIS detector, a fraction collector, and the RLCC unit itself, which spins at a controlled speed. tandfonline.com
Thin-Layer Chromatography (TLC) for Metabolite Profiling
Spectroscopic Elucidation Techniques
Spectroscopic methods are essential for the definitive structural and conformational analysis of digitoxin and its digitoxosides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. While 1D NMR provides basic information, the complexity of the digitoxin molecule, particularly the significant signal overlap in the proton (¹H) NMR spectrum, necessitates the use of two-dimensional (2D) NMR techniques for a complete assignment. cdnsciencepub.com
Techniques such as phase-sensitive Correlation Spectroscopy (COSY), multiple relay COSY, and carbon-proton correlation (Heteronuclear Single Quantum Coherence, HSQC, or HETCOR) have been instrumental in the complete assignment of the ¹H and ¹³C NMR spectra of digitoxin, its aglycone digitoxigenin, and the mono- and bis-digitoxigenin digitoxosides. cdnsciencepub.com COSY experiments reveal proton-proton coupling networks, allowing for the tracing of connectivities within the steroid backbone and the individual digitoxose (B191001) rings. cdnsciencepub.com HETCOR or HSQC spectra correlate directly bonded carbon and proton atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals. cdnsciencepub.com
Furthermore, NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) difference experiments, provide valuable insights into the solution conformation of the molecule. cdnsciencepub.com Studies have indicated that for digitoxin, both the steroid moiety and the carbohydrate rings adopt an all-chair conformation in solution. cdnsciencepub.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H-3 | 4.02 | - | cdnsciencepub.com |
| H-17 | 2.78 | - | cdnsciencepub.com |
| H-21 | 4.82 and 4.98 | - | cdnsciencepub.com |
| H-22 | 5.87 | - | cdnsciencepub.com |
| C-14 | - | 85.5 | scielo.br |
| C-15 | - | 33.1 | scielo.br |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and sensitive detection of "Digitoxin digitoxoside" and related cardiac glycosides in research settings. Various MS techniques, including Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), and tandem mass spectrometry (LC/MS/MS), provide detailed insights into its molecular and fragment ions.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique particularly well-suited for analyzing large, thermally labile molecules like Digitoxin digitoxoside. In ESI-MS, the molecule is typically ionized by forming adducts. While sodium adducts ([M+Na]⁺) can form, especially in the presence of sodium ions in the mobile phase, they are often difficult to fragment further in tandem MS experiments. sigmaaldrich.com A more effective approach for quantitative and structural analysis involves the formation of ammonium adducts ([M+NH₄]⁺) by using a mobile phase containing ammonium formate. sigmaaldrich.comgtfch.org These ammonium adducts readily fragment under collision-induced dissociation (CID), providing characteristic product ions that are crucial for selective and sensitive quantification. sigmaaldrich.com For instance, in positive ESI mode, Digitoxin is often detected by monitoring the transition of its ammonium adduct. windows.net
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is a powerful tool for the analysis of Digitoxin digitoxoside in complex biological matrices. nih.gov This technique offers high selectivity and sensitivity, allowing for the simultaneous quantification of the parent compound and its metabolites. researchgate.net In a typical LC/MS/MS workflow, the sample is first separated by an LC system, often using a C18 or phenyl-hexyl column. sigmaaldrich.comgtfch.org The separated analytes then enter the mass spectrometer.
In the first stage of the tandem mass spectrometer (MS1), a specific precursor ion, such as the [M+NH₄]⁺ adduct of Digitoxin digitoxoside, is selected. This precursor ion is then fragmented in a collision cell (q2) through CID. The resulting product ions are then analyzed in the second stage of the mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification. sigmaaldrich.comgtfch.org For Digitoxin, a common MRM transition is from the precursor ion m/z 782.5 to a specific product ion, such as m/z 635.5. sigmaaldrich.com
The choice of mobile phase is critical in LC/MS/MS analysis. While acidic mobile phases can lead to the formation of sodium adducts that are not amenable to MS/MS, using a mobile phase with ammonium formate promotes the formation of readily fragmentable ammonium adducts. sigmaaldrich.comnih.gov
Fast Atom Bombardment (FAB-MS): While less common now with the advent of ESI and other modern ionization techniques, Fast Atom Bombardment (FAB) has been used for the analysis of cardiac glycosides. FAB is a soft ionization technique that uses a high-energy beam of neutral atoms to desorb and ionize molecules from a liquid matrix. This method can provide molecular weight information and some fragmentation data for compounds like Digitoxin digitoxoside.
Fragment Ion Analysis: The fragmentation patterns observed in tandem MS experiments provide valuable structural information. For Digitoxin digitoxoside, the fragmentation typically involves the sequential loss of the digitoxose sugar moieties from the glycoside chain. This characteristic fragmentation allows for the differentiation of Digitoxin digitoxoside from other related cardiac glycosides and their metabolites. researchgate.net
The table below summarizes key mass spectrometry parameters for the analysis of Digitoxin digitoxoside.
| Parameter | Value/Description | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI) | sigmaaldrich.comgtfch.org |
| Precursor Ion (Ammonium Adduct) | [M+NH₄]⁺ | sigmaaldrich.comgtfch.org |
| Precursor Ion (Sodium Adduct) | [M+Na]⁺ | sigmaaldrich.comnih.gov |
| MRM Transition (Digitoxin) | 782.5 → 635.5 | sigmaaldrich.com |
| LC Column Types | C18, Phenyl-hexyl | sigmaaldrich.comgtfch.org |
| Mobile Phase Additive | Ammonium formate | sigmaaldrich.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible analytical technique that finds application in the quantification of "Digitoxin digitoxoside" in research contexts, particularly for pharmaceutical preparations. iarc.frijnrd.org This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. wepub.org The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. ijnrd.org
For Digitoxin digitoxoside, the UV spectrum exhibits a characteristic absorption maximum. Reports indicate that Digitoxin has a maximum absorbance (λmax) at approximately 217 nm. caymanchem.com This absorbance peak can be used for quantitative analysis.
While UV-Vis spectroscopy is a straightforward and cost-effective method, its application for the analysis of Digitoxin digitoxoside in complex biological matrices can be limited due to potential interference from other compounds that absorb in the same wavelength range. iarc.fr Therefore, it is often employed for the analysis of relatively pure samples or in conjunction with a separation technique like high-performance liquid chromatography (HPLC). iarc.frijpsjournal.com In an HPLC-UV system, the chromatograph separates Digitoxin digitoxoside from other components in the sample before it reaches the UV detector, which then quantifies the compound based on its absorbance. iarc.fr
Recent research has also explored the use of nanomaterials to enhance the sensitivity and selectivity of UV-Vis based detection methods for related cardiac glycosides like digoxin, which could potentially be adapted for Digitoxin digitoxoside analysis. nih.govresearchgate.net
The table below summarizes the key UV-Vis spectroscopic parameter for Digitoxin digitoxoside.
| Parameter | Wavelength (nm) | Source |
| λmax | 217 | caymanchem.com |
Development of Quantitative Assays for Research Samples
The development of robust and reliable quantitative assays is paramount for the accurate measurement of "Digitoxin digitoxoside" in various research samples. These assays are crucial for pharmacokinetic and metabolism studies. nih.gov The primary analytical techniques employed for this purpose are immunoassays and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netscirp.org
LC-MS/MS methods are considered the gold standard due to their high selectivity and sensitivity, allowing for the differentiation and quantification of Digitoxin digitoxoside and its metabolites even at low concentrations. researchgate.netresearchgate.net Validation of these assays typically involves assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netresearchgate.net For instance, a developed LC-MS/MS method demonstrated linearity for digitoxin and its metabolites over a specific concentration range with high correlation coefficients. researchgate.net
Immunoassays, while also used, can sometimes suffer from cross-reactivity with metabolites or other structurally similar compounds, which can lead to less accurate results compared to LC-MS/MS. scirp.orgnih.gov
High-Throughput Methods for Biological Matrix Analysis (Excluding Clinical Samples)
In drug discovery and development research, there is a significant need for high-throughput analysis of compounds like "Digitoxin digitoxoside" in biological matrices to support pharmacokinetic and metabolic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of high-throughput quantitative bioanalysis due to its speed, sensitivity, and specificity. nih.gov
To achieve high throughput, various strategies are employed. One key approach is the simplification and automation of sample preparation. nih.gov This can involve techniques like protein precipitation followed by direct injection or the use of 96-well plate formats for sample processing. nih.govsigmaaldrich.com For example, a rapid method for plasma analysis involves adding acetonitrile to precipitate proteins, followed by agitation and vacuum filtration in a 96-well plate format. sigmaaldrich.com
Another strategy is the use of rapid chromatographic methods. Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can significantly reduce run times to just a few minutes per sample. sigmaaldrich.com The use of core-shell columns can also contribute to faster separations without compromising efficiency. windows.net
Furthermore, advancements in mass spectrometer technology, particularly the speed and sensitivity of triple quadrupole instruments, have been instrumental in enabling high-throughput analysis. nih.gov These instruments allow for very short dwell times on each MRM transition, making it possible to analyze a large number of samples in a short period.
The table below highlights key aspects of high-throughput methods for Digitoxin digitoxoside analysis.
| Feature | Description | Source |
| Core Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Preparation | Protein precipitation, 96-well plate formats | nih.govsigmaaldrich.com |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC), Core-shell columns | sigmaaldrich.comwindows.net |
| Automation | Automated sample handling and data processing | nih.gov |
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is a critical step in the quantitative analysis of "Digitoxin digitoxoside" from complex biological matrices, as it is essential to remove interfering substances that can affect the accuracy and precision of the assay. chromatographyonline.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method being used. chromatographyonline.com
Protein Precipitation (PPT): This is a simple and widely used method for removing proteins from biological fluids like plasma or serum. sigmaaldrich.comsigmaaldrich.com It typically involves adding an organic solvent, such as acetonitrile, to the sample to denature and precipitate the proteins. sigmaaldrich.com While effective at removing proteins, standard PPT may not remove other interfering substances like phospholipids (B1166683), which can cause ion suppression in mass spectrometry. sigmaaldrich.comsigmaaldrich.com
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide cleaner extracts than PPT. windows.netnih.gov It involves passing the sample through a solid sorbent that retains the analyte of interest while allowing interfering compounds to be washed away. The analyte is then eluted with a different solvent. Various SPE sorbents are available, including C18 and polymeric phases like Oasis HLB. researchgate.netresearchgate.net SPE can be performed using individual cartridges or in a high-throughput 96-well plate format. iarc.fr
HybridSPE-PLus: This is an innovative sample preparation technique that combines protein precipitation with the removal of phospholipids in a single device. sigmaaldrich.comsigmaaldrich.com It utilizes a zirconia-based sorbent that has a high affinity for the phosphate (B84403) groups of phospholipids. sigmaaldrich.com This method has been shown to effectively reduce matrix effects and improve the recovery and reproducibility of LC/MS/MS analysis for compounds like Digitoxin digitoxoside. sigmaaldrich.comsigmaaldrich.com
Supported Liquid Extraction (SLE): In this technique, the aqueous sample is absorbed onto a diatomaceous earth support. An immiscible organic solvent is then used to elute the analytes of interest, leaving behind water-soluble interferences. SLE has been used for the extraction of cardiac glycosides from serum. researchgate.net
The selection of the appropriate sample preparation strategy is crucial for developing a robust and reliable quantitative assay for Digitoxin digitoxoside in complex research samples.
The table below provides an overview of common sample preparation strategies.
| Technique | Principle | Advantages | Disadvantages | Source |
| Protein Precipitation (PPT) | Protein removal by solvent denaturation. | Simple, fast. | Does not remove all interferences (e.g., phospholipids). | sigmaaldrich.comsigmaaldrich.com |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High selectivity, clean extracts. | Can be more time-consuming and require method development. | windows.netnih.gov |
| HybridSPE-PLus | Combined protein precipitation and phospholipid removal. | Effective removal of proteins and phospholipids, reduces matrix effects. | Specific to certain applications. | sigmaaldrich.comsigmaaldrich.com |
| Supported Liquid Extraction (SLE) | Partitioning of analyte between aqueous and immiscible organic phases on a solid support. | Good for a range of analytes. | May require optimization of solvent systems. | researchgate.net |
Mechanistic Studies on Metabolic Transformations in Vitro and Animal Models
Enzymatic Cleavage of Glycosidic Bonds
The initial and a significant step in digitoxin (B75463) metabolism is the sequential cleavage of the three digitoxose (B191001) sugar moieties attached to the aglycone, digitoxigenin (B1670572). This process is not a simple hydrolysis but rather an oxidative mechanism dependent on microsomal enzymes. sci-hub.se In rat liver microsomes, the cleavage of the glycosidic bonds requires NADPH and is inhibited by carbon monoxide, indicating the involvement of microsomal mixed-function oxidases. sci-hub.se This enzymatic action leads to the stepwise removal of the sugar units.
The enzymatic cleavage of the trisaccharide chain of digitoxin results in the formation of cardioactive metabolites. The removal of the terminal digitoxose yields digitoxigenin-bis-digitoxoside, and the subsequent cleavage of the next sugar molecule produces digitoxigenin-mono-digitoxoside. sci-hub.sescirp.org Further cleavage results in the formation of the aglycone, digitoxigenin. tandfonline.comnih.gov These metabolites have been identified in various biological systems, including human serum and in vitro models using liver microsomes. scirp.orgnih.gov The formation of these metabolites represents a critical pathway in the biotransformation of the parent compound. researchgate.net
| Parent Compound | Metabolic Process | Resulting Metabolites |
|---|---|---|
| Digitoxin (Digitoxigenin-tridigitoxoside) | Cleavage of 1st sugar | Digitoxigenin-bis-digitoxoside |
| Digitoxigenin-bis-digitoxoside | Cleavage of 2nd sugar | Digitoxigenin-mono-digitoxoside |
| Digitoxigenin-mono-digitoxoside | Cleavage of 3rd sugar | Digitoxigenin |
Oxidative Metabolism and Hydroxylation Pathways (e.g., C-12 Hydroxylation)
In addition to the cleavage of glycosidic bonds, the steroid nucleus of digitoxin undergoes oxidative metabolism. A key pathway, though quantitatively minor in humans, is the C-12 hydroxylation of the digitoxigenin moiety, which converts digitoxin into digoxin (B3395198). researchgate.netresearchgate.net This reaction is catalyzed by microsomal mixed-function oxidases and requires NADPH. sci-hub.se
Studies in various animal models have revealed species-specific differences in hydroxylation. For instance, while C-12 hydroxylation to form digoxin is not a high-rate pathway in most species studied, other positions on the steroid nucleus are targeted. nih.gov In liver microsomes from hamsters, guinea pigs, rabbits, cats, dogs, and monkeys, the formation of 16- and/or 17-hydroxydigitoxin was identified as a major oxidative pathway. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I reactions like cleavage and hydroxylation, digitoxin and its metabolites undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions increase the water solubility of the compounds, facilitating their excretion. nih.govscribd.com The most prominent conjugation pathways for digitoxin are glucuronidation and sulfation. researchgate.netpharmacology2000.com
Glucuronidation involves the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGT), which are primarily microsomal enzymes. pharmacology2000.comnih.gov Sulfation, the addition of a sulfate (B86663) group, is another key conjugation pathway. scribd.com These conjugation products are major metabolites found in bile and urine. researchgate.net Studies have shown that digoxigenin-mono-digitoxoside and the aglycone digoxigenin (B1670575) are extensively converted to polar glucuronide conjugates in human hepatocytes. nih.gov
Influence of Specific Enzymes (e.g., CYP3A subfamily) on Metabolic Fate
The metabolic fate of digitoxin is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily. wikipedia.org In rat liver microsomes, CYP3A enzymes are responsible for the oxidative cleavage of the digitoxose sugars from digoxin (which shares the same sugar chain as digitoxin). tandfonline.comnih.gov Chemical inhibition of the CYP3A subfamily with agents like ketoconazole (B1673606) can decrease the formation of the bis- and mono-digitoxoside metabolites by up to 90%. nih.gov Furthermore, antibodies specific to rat CYP3A2 have been shown to reduce the rate of oxidative cleavage by up to 85%. tandfonline.comnih.gov These findings underscore the central role of CYP3A enzymes in mediating the primary steps of digitoxin biotransformation. nih.govnih.gov
Comparative Metabolic Studies Across Different Biological Systems (e.g., Rat Liver Microsomes, Guinea Pig Liver)
| Species | Relative Rate of Digitoxin Metabolism | Primary Metabolic Pathway(s) in Liver Microsomes |
|---|---|---|
| Hamster | Very High (~90-fold higher than human) | 16- and/or 17-hydroxylation |
| Rat | High | Cleavage to digitoxosides (dt2); C-12 Hydroxylation sci-hub.senih.gov |
| Guinea Pig | Moderate | 16- and/or 17-hydroxylation; Formation of an unknown metabolite nih.gov |
| Dog | Moderate | 16- and/or 17-hydroxylation |
| Human | Low | Cleavage of sugars; Minor C-12 hydroxylation nih.govnih.gov |
In rat liver microsomes, metabolism includes both C-12 hydroxylation and the cleavage of the sugar chain. sci-hub.senih.gov Kinetic studies in this system have characterized the sequential formation of digoxigenin-bis-digitoxoside (Dg2) and digoxigenin-mono-digitoxoside (Dg1) from digoxin, providing a model for digitoxin's analogous metabolism. tandfonline.comnih.gov In contrast, guinea pig liver microsomes catalyze the formation of 16- and/or 17-hydroxydigitoxin as a major pathway and also produce an unidentified metabolite. nih.gov These species-specific variations are largely attributed to differences in the expression and activity of metabolic enzymes like the CYP3A subfamily. nih.gov
Emerging Research Directions
Investigations of Digitoxin (B75463) in Specific In Vitro Disease Models (e.g., pancreatic cancer cell lines, glioma cell lines, non-small cell lung cancer cells)
Recent in vitro research has highlighted the potential of digitoxin as a subject of investigation in oncology, with studies focusing on its effects on various cancer cell lines. These investigations have explored its impact on cell viability, proliferation, and the underlying molecular mechanisms.
In studies involving pancreatic cancer cell lines , digitoxin has been shown to negatively affect cell viability and induce apoptosis. nih.govnih.gov Research on a panel of pancreatic cancer cell lines, including BxPC-3, CFPAC-1, Panc-1, and AsPC-1, demonstrated that digitoxin treatment (10–100 nM) for 48 hours decreased the number of viable cells. nih.gov For instance, a 10 nM concentration of digitoxin led to a significant reduction in viable cells in Panc-1 and BxPC-3 lines. nih.gov Furthermore, digitoxin was found to induce apoptosis to varying degrees across all four cell lines. nih.gov Another study corroborated these findings, showing that digitoxin induced apoptosis in BxPC-3 pancreatic cancer cells, with over 90% of cells entering early or late apoptosis after treatment with 100 nmol/L of digitoxin. aacrjournals.org
Investigations into glioma cell lines have also yielded noteworthy results. Digitoxin has been observed to suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) in human glioma stem cells (GSCs) and established glioma cell lines under hypoxic conditions. oncotarget.com This suppression, in turn, attenuated the hypoxia-induced expression of vascular endothelial growth factor (VEGF). oncotarget.com Additionally, digitoxin has been shown to interfere with the self-renewal of GSCs. oncotarget.com In other research, the cardiac glycoside digoxin (B3395198), a compound structurally similar to digitoxin, demonstrated the ability to inhibit the proliferation, invasion, migration, and colony formation of various lung cancer cell lines, including A549. plos.orgmdpi.com Specifically for glioblastoma, digoxin was more effective at eliminating glioma cells than the standard chemotherapy drug temozolomide (B1682018) in vitro. mdpi.com
In the context of non-small cell lung cancer (NSCLC) , research has explored the effects of digitoxin and its analogs. One study demonstrated that digitoxin and a synthetic analog, D6MA, can alter the cytoskeleton and migratory ability of NSCLC cells (NCI-H460), potentially reducing their tumorigenicity. cdc.gov Another study involving the related cardiac glycoside digoxin showed it could reduce the viability of NSCLC cell lines A549 and H1299. frontiersin.orgnih.gov Digoxin was also found to inhibit the proliferation and colony-forming ability of these two cell lines. researchgate.net Furthermore, it inhibited the phosphorylation of key signaling molecules in the PI3K/Akt pathway, which is involved in tumor cell survival and proliferation. nih.gov
Interactive Table: Summary of Digitoxin's Effects on Various Cancer Cell Lines
| Cell Line Type | Specific Cell Lines | Key Findings |
|---|---|---|
| Pancreatic Cancer | BxPC-3, CFPAC-1, Panc-1, AsPC-1 | Decreased cell viability, induction of apoptosis. nih.govnih.gov |
| Glioma | Human GSCs, established glioma lines | Suppression of HIF-1α accumulation, reduced VEGF expression, interference with self-renewal. oncotarget.com |
| Non-Small Cell Lung Cancer | NCI-H460, A549, H1299 | Altered cytoskeleton and migratory ability, reduced cell viability, inhibition of PI3K/Akt pathway. cdc.govfrontiersin.orgnih.govresearchgate.netnih.gov |
The response of cancer cells to digitoxin is not uniform and can be influenced by their specific phenotype and genetic makeup. Research has begun to uncover these differential sensitivities, suggesting that certain cellular characteristics may serve as biomarkers for digitoxin sensitivity.
In pancreatic cancer, the origin of the cell line—whether from a primary tumor or a metastasis—appears to influence its response to digitoxin. nih.gov Cell lines derived from primary tumors, such as Panc-1 and BxPC-3, which are highly proliferating, have shown greater sensitivity to digitoxin treatment compared to cell lines derived from metastases, like CFPAC-1 and AsPC-1. nih.gov This suggests that highly proliferating, non-migrating primary tumors might be more susceptible to the effects of digitoxin. nih.gov Furthermore, a high proliferation rate and the expression of the α3 isoform of the Na+/K+-ATPase have been suggested as potential indicators of digitoxin sensitivity in pancreatic ductal adenocarcinoma (PDAC) cell lines. diva-portal.org
The genetic status of cancer cells, particularly mutations in key genes like TP53, can also lead to differential responses. For example, in non-small cell lung cancer (NSCLC) cells, treatment with digoxin resulted in different outcomes depending on the TP53 status. nih.gov Digoxin induced apoptosis in A549 cells (which have wild-type TP53) but not in H1299 cells (which are TP53-null). nih.gov Additionally, it caused cell cycle arrest at different phases in these two cell lines: G0/G1 phase in A549 cells and G2/M phase in H1299 cells. researchgate.net These differences are thought to be attributable to the varying p53 status, as p53 is a critical regulator of the cell cycle and apoptosis. nih.gov
Research has also indicated that the cellular response to digitoxin can be influenced by the activation state of certain signaling pathways. In pancreatic cancer cells, a high-throughput kinome screen identified several kinases, including those in the epidermal growth factor receptor (EGFR), Src, and mitogen-activated protein kinase (MAPK) pathways, as important mediators of digitoxin's cytotoxic action. aacrjournals.org This suggests that the baseline activity of these pathways could influence a cell's sensitivity to the compound.
Interactive Table: Factors Influencing Differential Cellular Response to Digitoxin
| Factor | Cancer Type | Observation |
|---|---|---|
| Tumor Origin | Pancreatic Cancer | Primary tumor-derived cells (Panc-1, BxPC-3) are more sensitive than metastasis-derived cells (CFPAC-1, AsPC-1). nih.gov |
| Proliferation Rate | Pancreatic Cancer | High proliferation rate correlates with increased sensitivity. diva-portal.org |
| Genetic Status (TP53) | Non-Small Cell Lung Cancer | Digoxin induced apoptosis in TP53 wild-type A549 cells but not in TP53-null H1299 cells. nih.gov |
| Cell Cycle Arrest | Non-Small Cell Lung Cancer | Digoxin caused G0/G1 arrest in A549 cells and G2/M arrest in H1299 cells. researchgate.net |
| Na+/K+-ATPase Isoform | Pancreatic Cancer | High expression of the α3 isoform is indicative of sensitivity. diva-portal.org |
A significant area of emerging research is the investigation of digitoxin in combination with other compounds to identify potential synergistic effects in cancer cell models. These studies aim to enhance the efficacy of existing treatments or overcome resistance.
In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, the combination of digoxin and adriamycin has demonstrated synergistic antiproliferative effects. frontiersin.orgnih.gov This combination not only enhanced the antitumor efficacy but was also reported to reduce the cardiotoxicity associated with adriamycin. frontiersin.orgnih.gov Another study highlighted that digitoxin could potentiate the effects of hydroxyurea (B1673989) or paclitaxel (B517696). spandidos-publications.com Specifically, in breast cancer cells, paclitaxel acted synergistically with digitoxin. researchgate.net
In the context of glioblastoma , the combination of digoxin with temozolomide (TMZ), a standard chemotherapy agent, has shown promise in overcoming therapy resistance. mdpi.com In TMZ-resistant T98G glioma cells, the combination of digoxin and TMZ led to a significant decrease in cell viability. mdpi.com Furthermore, digitoxin has been shown to enhance the sensitivity of glioma stem cells (GSCs) to both radiation and chemotherapy. oncotarget.com While digitoxin alone did not cause significant cell death in GSCs, its combination with either radiation or TMZ resulted in a striking enhancement of cell death. oncotarget.com
These findings suggest that digitoxin and related cardiac glycosides, when used in combination with other agents, may offer a promising avenue for future research in developing more effective cancer treatment strategies.
Interactive Table: Synergistic Effects of Digitoxin/Digoxin with Other Compounds
| Cancer Type | Combination | Cell Lines | Observed Effect |
|---|---|---|---|
| Non-Small Cell Lung Cancer | Digoxin + Adriamycin | A549, H1299 | Synergistic antiproliferative effects. frontiersin.orgnih.gov |
| Breast Cancer | Digitoxin + Paclitaxel | MDA-MB-453 | Moderate synergy in reducing cell proliferation. researchgate.net |
| Glioblastoma | Digoxin + Temozolomide | T98G, U-87 MG | Increased efficacy in decreasing cell viability, especially in resistant cells. mdpi.com |
| Glioblastoma | Digitoxin + Radiation/Temozolomide | Glioma Stem Cells | Enhanced sensitivity and increased cell death. oncotarget.com |
| Melanoma | Digoxin + Betulinic Acid | SK-Mel-28, RPMI-7951 | Synergistic decrease in cell viability. mdpi.com |
Differential Cellular Responses Based on Phenotype and Genetic Status
Advanced Computational and Modeling Approaches for Digitoxin Research (e.g., SAR prediction, molecular docking for Na+/K+-ATPase)
Advanced computational methods are increasingly being employed to understand the molecular interactions of digitoxin and to predict the activity of its analogs. These approaches, including structure-activity relationship (SAR) prediction and molecular docking, provide valuable insights that can guide the design of new compounds with improved properties.
Structure-Activity Relationship (SAR) prediction studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For cardiac glycosides like digitoxin, SAR analyses have been crucial in understanding their interaction with the Na+/K+-ATPase. Early studies established that the potency of various cardiotonic steroids correlates with their ability to inhibit [3H]ouabain binding to the Na+/K+-ATPase, confirming that the enzyme is the pharmacological receptor. nih.gov These studies indicated that specific functional groups on the steroid core have a similar influence on both positive inotropy and Na+/K+-ATPase inhibition. nih.gov More recent SAR studies on digitoxin analogues have shown that the type and length of the sugar moiety attached to the steroid core can affect its biological activity. acs.org For instance, investigations into the anticytomegalovirus activity of digitoxin analogues identified that those containing L-sugars had improved activity. acs.org Computational QSAR models have also been developed to predict the cytotoxic activity of cardiac glycosides, with some models showing a good correlation between predicted and experimental values. scholarsresearchlibrary.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is extensively used to study the interaction of digitoxin and its derivatives with their primary target, the Na+/K+-ATPase. Docking studies have provided detailed structural insights into these interactions. For the related compound digoxin, molecular docking has revealed that specific hydroxy groups on the steroid and sugar moieties form hydrogen bonds with key amino acid residues (Asp121, Asn122, Thr797, and Arg880) of the Na+/K+-ATPase. uic.edu These studies also highlighted the importance of the unsaturated lactone ring at C-17 for binding. uic.edunih.gov Alterations to this lactone unit can lead to a rotation of the steroid core, weakening the binding to the enzyme. uic.edu Furthermore, molecular docking has been used to investigate the isoform specificity of digoxin derivatives, showing that modifications to the lactone ring can result in compounds with a preference for certain Na+/K+-ATPase α isoforms. tandfonline.com The docking scores obtained from these simulations have been found to correlate with the cytotoxicity of the compounds, suggesting their potential use in predicting the anticancer activity of other cardiac glycosides. nih.gov
These computational approaches not only help in elucidating the mechanisms of action of existing compounds like digitoxin but also provide a rational basis for the design and synthesis of new analogs with potentially enhanced selectivity and efficacy.
Q & A
Q. What analytical methods are recommended for detecting digitoxin and its metabolites in biological samples?
Enzyme immunoassay (EIA) using digitoxin 3’-hemisuccinate-β-D-galactosidase and antiserum-A is a validated method for quantifying intact digitoxin in serum. This approach minimizes cross-reactivity with metabolites (e.g., digoxigenin bisdigitoxoside) compared to antiserum-B, achieving recovery rates of 93.6–102.0% and intra-assay variability of 6.9–8.5% . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are also used for separation and identification, particularly in metabolic studies .
Q. How does digitoxin metabolism differ between in vitro and in vivo models?
Rat liver microsomal studies reveal that digitoxin undergoes NADPH/O2-dependent metabolism via hydroxylation (producing digoxin) and sequential cleavage of digitoxose residues to form mono- and bis-digitoxosides (e.g., digitoxigenin monodigitoxoside). In vivo, biliary excretion of oxidized metabolites occurs, necessitating bile duct cannulation for comprehensive profiling .
Q. What are the primary factors influencing digitoxin’s therapeutic monitoring in heart failure?
Serum digitoxin levels should be maintained within 10.5–23.6 nmol/L (equivalent to digoxin’s 0.5–0.9 ng/mL range). Key variables include renal function (eGFR), age, sex, and BMI, as these affect distribution volume and clearance. The DIGIT-HF trial established a dosing score incorporating these parameters to avoid overdosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in digitoxin’s pharmacokinetic data across patient subgroups?
Multivariable regression models from the DIGIT-HF trial highlight sex-based differences in skeletal muscle mass (affecting distribution volume) and age-eGFR interactions. For example, women and patients with eGFR <50 mL/min/1.73 m² require dose reductions. Prospective validation using population pharmacokinetic modeling is recommended to refine these relationships .
Q. What experimental strategies mitigate metabolite interference in digitoxin immunoassays?
Antiserum-A preferentially binds intact digitoxin, reducing cross-reactivity with digoxin and dihydrodigitoxin by >50% compared to antiserum-B. For metabolomic studies, coupling EIA with LC-MS/MS improves specificity, particularly in patients with polymorphic metabolism of digitoxose residues .
Q. How does digitoxin regulate alternative splicing at the molecular level?
Transcriptome-wide analyses show digitoxin depletes splicing factors SRp20 and Tra2-b, altering exon inclusion in ~15% of genes. Rescue experiments (e.g., SRp20 overexpression) confirm causality. Researchers should use RNA immunoprecipitation (RIP) or CLIP-seq to map factor-binding sites near regulated exons .
Q. What in vitro models best replicate digitoxin’s hepatic metabolism for toxicity screening?
Primary rat hepatocytes or HepG2 cells supplemented with NADPH regenerate hydroxylation and digitoxoside cleavage pathways. Microsomal assays lacking NADPH fail to produce digoxin, underscoring the need for cofactor optimization. Bile acid transporters (e.g., BSEP) should be profiled to predict cholestatic risk .
Methodological Considerations
- Dosing Protocol Design : Use the DIGIT-HF score (1 point each for female sex, age ≥75, eGFR <50, BMI <27) to stratify patients into low-dose (0.05 mg/day) or standard-dose (0.07 mg/day) groups. Monitor serum levels at 6-week intervals .
- Metabolite Profiling : Combine microsomal incubations with UPLC-QTOF-MS to distinguish hydroxylated products (e.g., digoxin) from digitoxoside-cleaved aglycones .
- Data Interpretation : Cross-reference clinical digitoxin concentrations with albumin-binding kinetics (association constant: 9.62 × 10⁴ L/mol at 37°C) to adjust for hypoalbuminemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
